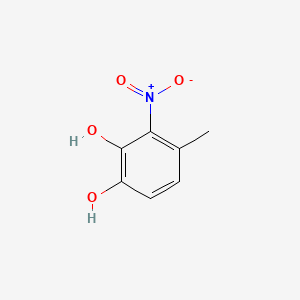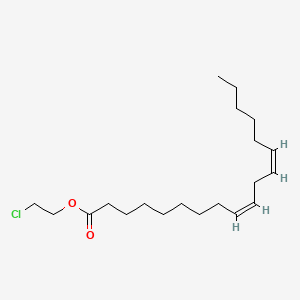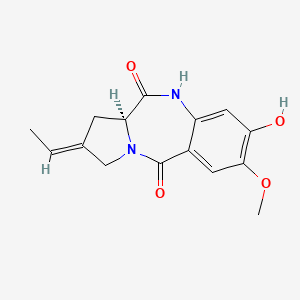![molecular formula C19H26O3 B1239388 (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Synthesis and Biological Activity
- Research has explored the synthesis of various metabolites of (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol, which include isomeric secondary alcohols and trans-16,17-diols (Coombs & Boyd, 1998).
- Another study focused on synthesizing derivatives of this compound by aromatization, investigating the mechanism of aromatization (Coombs, 1966).
- The carcinogenicity of 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene and its derivatives was tested in mice, suggesting the potential carcinogenic properties of these compounds (Bhatt, 1988).
Molecular Structure Analysis
- A study involving the molecular structure of cyclopenta[a]phenanthrenes showed how different substitutions impact their carcinogenic potential, highlighting the importance of bay-region geometry (Kashino et al., 1986).
- The correlation between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenicity was explored, demonstrating how different derivatives exhibit varying levels of carcinogenic activity (Coombs et al., 1973).
Metabolic Activation and Mutagenicity
- The metabolic activation of cyclopenta[a]phenanthrenes was examined, revealing insights into the importance of dihydrodiol conformation for biological activity (Boyd et al., 1995).
- Research on the mutagenicity of metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene, including diol-epoxides, showed their potent mutagenic effects, supporting the activation sequence hypothesis (Papaparaskeva-Petrides et al., 1993).
Carcinogenic Properties
- A study highlighted the high skin tumor-initiating activity of the trans-3,4-dihydrodiol metabolite of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, confirming it as a proximate carcinogen (Coombs & Bhatt, 1982).
properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14?,15?,16?,17-,18?,19?/m1/s1 |
InChI Key |
UHQGCIIQUZBJAE-JZJKZLICSA-N |
Isomeric SMILES |
CC12CCC3C(C1C[C@H](C2O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



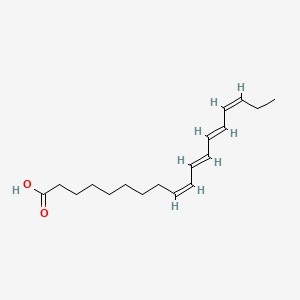
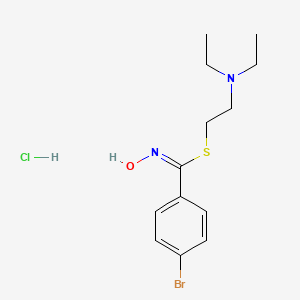
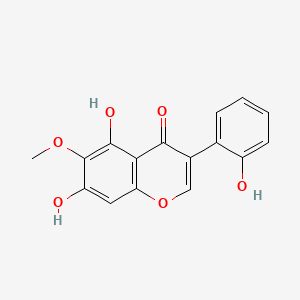

![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1239320.png)

